
1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrazine ring substituted with an aminoethyl group and a dione functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aminoethyl-substituted precursor with a diketone in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and product quality.
化学反応の分析
Types of Reactions: 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be employed to convert the dione functionality to corresponding alcohols or amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the aminoethyl group with other functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(2-Aminoethyl)maleimide hydrochloride: Shares a similar aminoethyl group but differs in the core structure, leading to distinct chemical and biological properties.
1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride: Another related compound with a pyrrole ring, offering different reactivity and applications.
Uniqueness: 1-(2-Aminoethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione hydrochloride is unique due to its tetrahydropyrazine core, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H10ClN3O2 |
|---|---|
分子量 |
191.61 g/mol |
IUPAC名 |
4-(2-aminoethyl)-1H-pyrazine-2,3-dione;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-1-3-9-4-2-8-5(10)6(9)11;/h2,4H,1,3,7H2,(H,8,10);1H |
InChIキー |
CLBGUIUOVFZEDK-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)C(=O)N1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


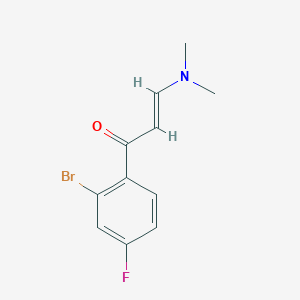
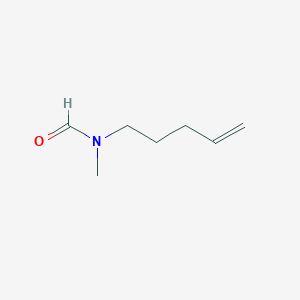

![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15273241.png)
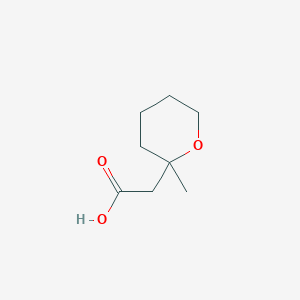

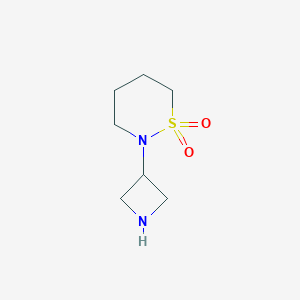
![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)

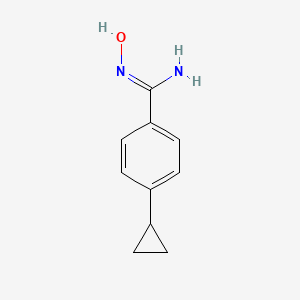
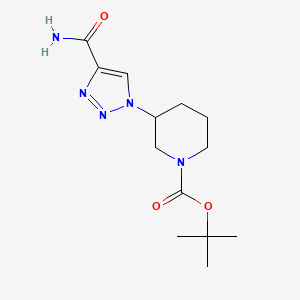
![2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B15273278.png)
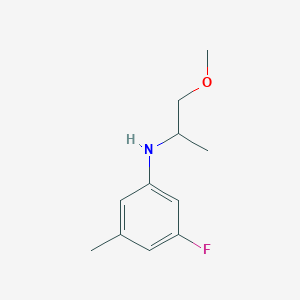
![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)
